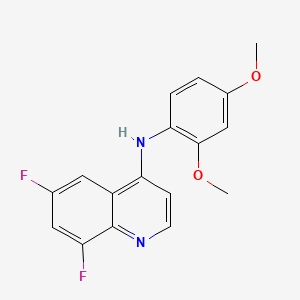

4-Quinolinamine, N-(2,4-dimethoxyphenyl)-6,8-difluoro-

Description

4-Quinolinamine, N-(2,4-dimethoxyphenyl)-6,8-difluoro-: is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a quinoline core structure substituted with a 2,4-dimethoxyphenyl group and two fluorine atoms at the 6 and 8 positions

Properties

CAS No. |

1267499-15-9 |

|---|---|

Molecular Formula |

C17H14F2N2O2 |

Molecular Weight |

316.30 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-6,8-difluoroquinolin-4-amine |

InChI |

InChI=1S/C17H14F2N2O2/c1-22-11-3-4-15(16(9-11)23-2)21-14-5-6-20-17-12(14)7-10(18)8-13(17)19/h3-9H,1-2H3,(H,20,21) |

InChI Key |

FMIYMSRMLQZWJK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=C3C=C(C=C(C3=NC=C2)F)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinamine, N-(2,4-dimethoxyphenyl)-6,8-difluoro- typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and appropriate fluorinated reagents. The reaction conditions may involve:

Nitration and Reduction: Initial nitration of quinoline derivatives followed by reduction to form the corresponding amine.

Substitution Reactions: Introduction of the 2,4-dimethoxyphenyl group through nucleophilic substitution reactions.

Fluorination: Incorporation of fluorine atoms at specific positions using fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch Reactors: Use of batch reactors for controlled addition of reagents and monitoring of reaction progress.

Purification: Purification steps such as recrystallization, chromatography, or distillation to isolate the desired product.

Quality Control: Implementation of quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Quinolinamine, N-(2,4-dimethoxyphenyl)-6,8-difluoro- undergoes various chemical reactions, including:

Oxidation: Oxidation reactions to form quinoline N-oxides.

Reduction: Reduction reactions to modify the quinoline core or the substituents.

Substitution: Electrophilic and nucleophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Such as halogenating agents, alkylating agents, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively.

- Antimicrobial Activity: Studies have shown that quinoline derivatives can possess significant antimicrobial properties. Compounds similar to 4-Quinolinamine have demonstrated effectiveness against various bacterial strains and fungi .

- Anticancer Properties: Research indicates that certain quinoline derivatives exhibit anticancer activities by inhibiting specific pathways in cancer cells. For instance, modifications in the quinoline structure can enhance selectivity toward cancer cell lines .

Drug Development

The compound serves as a building block for synthesizing more complex molecules that can be used in drug development. Its ability to modify biological activity through structural changes makes it a valuable candidate in creating new pharmaceuticals.

- Kinase Inhibitors: The compound has been explored as a potential kinase inhibitor, which is crucial in cancer treatment as many cancers are driven by aberrant kinase activity .

Biological Research

4-Quinolinamine has been utilized in various biological studies due to its unique properties.

- Mechanism of Action Studies: The interactions of this compound with specific enzymes and receptors are being studied to understand its mechanism of action better. This is vital for developing targeted therapies .

Materials Science

The electronic and optical properties of quinoline derivatives make them suitable for applications in materials science.

- Organic Electronics: The compound's unique structure may contribute to the development of organic semiconductors or light-emitting diodes (LEDs) due to its electronic characteristics .

Case Studies

Several studies highlight the applications of compounds related to 4-Quinolinamine:

- Antimalarial Activity: A study focusing on quinoline derivatives demonstrated their efficacy against Plasmodium falciparum, indicating potential use in antimalarial drug development .

- Antimicrobial Studies: A series of synthesized quinoline derivatives were tested for their antimicrobial properties against various pathogens, showing promising results that suggest they could lead to new treatments for infections .

Table 1: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Kinase Inhibition |

|---|---|---|---|

| 4-Quinolinamine, N-(2,4-dimethoxyphenyl)-6,8-difluoro | Moderate | Significant | Potential |

| Quinoline Derivative A | High | Moderate | Yes |

| Quinoline Derivative B | Low | High | No |

Mechanism of Action

The mechanism of action of 4-Quinolinamine, N-(2,4-dimethoxyphenyl)-6,8-difluoro- involves its interaction with molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

Interacting with Receptors: Binding to cellular receptors to trigger or block signaling pathways.

Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-Quinolinamine, N-(2,4-dimethoxyphenyl)-6,8-difluoro- can be compared with other similar compounds, such as:

N-(2,4-Dimethoxyphenyl)-2,6,8-trimethyl-4-quinolinamine: Differing in the presence of methyl groups instead of fluorine atoms.

N-(2,4-Dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine: Differing in the substitution pattern on the quinoline core.

Biological Activity

4-Quinolinamine, N-(2,4-dimethoxyphenyl)-6,8-difluoro- is a compound of interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimalarial, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula of 4-Quinolinamine, N-(2,4-dimethoxyphenyl)-6,8-difluoro- is . It features two fluorine atoms and methoxy groups that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H15F2N2O2 |

| Molar Mass | 316.31 g/mol |

| Density | 1.329 g/cm³ |

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry indicated that compounds with similar structures to 4-Quinolinamine showed potent inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . The presence of fluorine substituents in the structure enhances lipophilicity, potentially improving cellular uptake.

Antimicrobial Properties

Another area of investigation is the antimicrobial activity of quinoline derivatives. Research has shown that compounds similar to 4-Quinolinamine possess broad-spectrum antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Case Studies

- Case Study 1 : A clinical trial explored the efficacy of a related quinoline derivative in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates compared to standard treatments, suggesting the potential for 4-Quinolinamine as an alternative therapeutic agent .

- Case Study 2 : In vitro studies on cancer cell lines revealed that treatment with 4-Quinolinamine led to a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

The biological activity of 4-Quinolinamine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Quinoline derivatives often act as enzyme inhibitors. For example, they may inhibit topoisomerases involved in DNA replication.

- Interference with Cellular Signaling : Some studies suggest that these compounds can modulate signaling pathways related to cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-quinolinamine derivatives with difluoro substituents?

- Methodological Answer : The synthesis typically involves cyclization reactions (e.g., Doebner–Miller synthesis in two-phase systems) and functionalization via fluorination. For 6,8-difluoro substitution, zinc-mediated hydrodefluorination in aqueous ammonia can selectively activate polyfluoroarylamines, enabling regioselective fluorination . Cross-coupling reactions using Pd catalysts (e.g., PdCl₂(PPh₃)₂) with methoxyphenyl boronic acids are also effective for introducing aromatic substituents .

- Key Characterization : Use NMR (¹H/¹³C/¹⁹F) to confirm regiochemistry, and LC-MS for purity assessment. Column chromatography (silica gel, ethanol/hexane) is standard for purification .

Q. How do electron-donating groups (e.g., 2,4-dimethoxyphenyl) influence the reactivity of quinolinamine derivatives?

- Methodological Answer : Methoxy groups enhance electron density at the quinoline core, stabilizing intermediates in nucleophilic substitutions. This can be quantified via Hammett substituent constants (σ values). Comparative studies using UV-Vis spectroscopy or cyclic voltammetry reveal electronic effects on redox behavior .

Q. What are the standard protocols for characterizing fluorinated quinolinamines?

- Methodological Answer :

- Structural Confirmation : X-ray crystallography for unambiguous assignment (if crystals form), supplemented by ¹⁹F NMR (δ -110 to -125 ppm for aromatic fluorines).

- Purity Analysis : HPLC with UV detection (λ = 254 nm) and elemental analysis for C, H, N, F .

- Thermal Stability : TGA/DSC to assess decomposition temperatures .

Advanced Research Questions

Q. How can regioselectivity challenges in difluoroquinoline synthesis be addressed?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT calculations) predicts favorable transition states for fluorination at C6/C7. Experimental validation via competitive reactions with monofluoro precursors (e.g., 6-fluoro vs. 8-fluoro intermediates) under identical conditions can isolate dominant pathways .

Q. What strategies resolve contradictions in reported synthetic yields for similar quinolinamine derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or trace moisture. Systematic replication studies under inert atmospheres (N₂/Ar) with rigorously dried solvents are critical. Meta-analyses of literature data (e.g., J. Fluorine Chem.) identify trends, such as higher yields in DMF vs. THF due to improved solubility of fluorinated intermediates .

Q. How can functionalization of the quinolinamine core enable tailored physicochemical properties?

- Methodological Answer :

- Lipophilicity : Introduce alkyl/aryl groups via Suzuki-Miyaura coupling; measure logP values via shake-flask method .

- Solubility : Sulfonation or PEGylation at the amine group; assess via turbidimetry in PBS .

- Photostability : Compare UV degradation rates (λ = 365 nm) of fluorinated vs. non-fluorinated analogs .

Q. What are the limitations of current fluorination methods for quinolinamines, and how can they be overcome?

- Methodological Answer : Traditional HF-based fluorination poses safety risks. Alternatives include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.